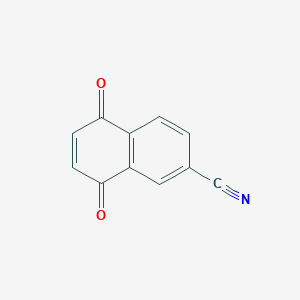
2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo- is a chemical compound with the molecular formula C11H7NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both nitrile and ketone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo- typically involves the reaction of naphthalene derivatives with appropriate nitrile and oxidizing agents. One common method is the oxidation of 2-naphthalenecarbonitrile using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of more oxidized naphthalene derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated naphthalene compounds.
Aplicaciones Científicas De Investigación
2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo- involves its interaction with molecular targets such as enzymes and receptors. The nitrile and ketone groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components, affecting various biochemical pathways .
Comparación Con Compuestos Similares
2-Naphthalenecarbonitrile: A simpler derivative without the ketone groups.
1-Naphthalenecarbonitrile, 5,8-dihydro-6,7-dimethoxy-5,8-dioxo-: Contains additional methoxy groups, leading to different chemical properties.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
88437-16-5 |
|---|---|
Fórmula molecular |
C11H5NO2 |
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
5,8-dioxonaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H5NO2/c12-6-7-1-2-8-9(5-7)11(14)4-3-10(8)13/h1-5H |
Clave InChI |
KHUFLWSKTBKCAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C#N)C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















